![molecular formula C12H14O2S B1374228 2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid CAS No. 1489830-03-6](/img/structure/B1374228.png)
2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid
Overview
Description
2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid, also known as PSCA, is a cyclopropyl derivative. It has a molecular formula of C12H14O2S and a molecular weight of 222.31 g/mol. It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O2S/c1-10-5-7 (2-3-7)4-6 (8)9/h2-5H2,1H3, (H,8,9) and the InChI key is XGTQTJSLMMWRBH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 222.31 g/mol.Scientific Research Applications
Synthesis and Characterization
- A study by Ikram et al. (2015) focused on synthesizing and characterizing Schiff base ligands, including ones similar to 2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid. These ligands were used to produce coordination compounds, which were evaluated for their antioxidant properties and xanthine oxidase inhibitory activities (Ikram et al., 2015).
Organic Synthesis
- Research by Limbach et al. (2004) developed a reproducible and inexpensive method for preparing cyclopropylideneacetates, which are structurally related to this compound. These compounds are versatile multifunctional building blocks in organic synthesis (Limbach et al., 2004).
Chemical Transformations and Reactions
- Miao et al. (2016) described the solvent-controlled, tunable hydrosulfonylation of compounds similar to this compound. This study showcased the versatility of such compounds in chemical transformations (Miao et al., 2016).
Structural Studies
- Jasinski et al. (2009) analyzed the crystal structure of a compound closely related to this compound. The study provided insights into the molecular geometry and packing in the crystal lattice, which is crucial for understanding the properties of these compounds (Jasinski et al., 2009).
Mechanistic Studies in Organic Chemistry
- Loeppky and Elomari (2000) investigated the reaction of N-cyclopropyl-N-alkylanilines, which bear structural resemblance to this compound, with nitrous acid. This study provided valuable information on the mechanism of reaction involving cyclopropyl groups (Loeppky & Elomari, 2000).
Safety and Hazards
The safety information for 2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-[1-(phenylsulfanylmethyl)cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S/c13-11(14)8-12(6-7-12)9-15-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWYBYUTAZKMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)CSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B1374145.png)
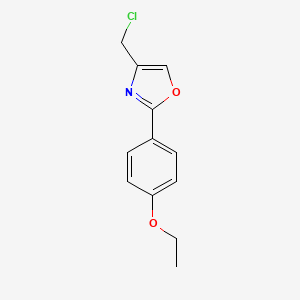
![5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride](/img/structure/B1374147.png)
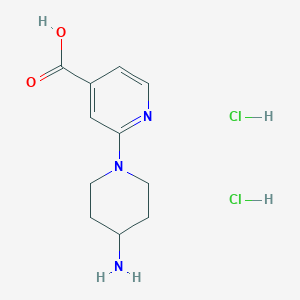
amine](/img/structure/B1374151.png)
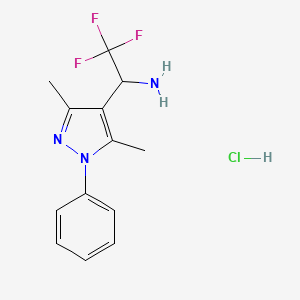
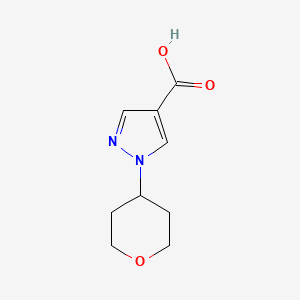
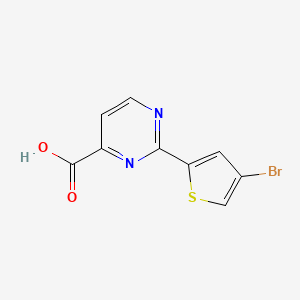
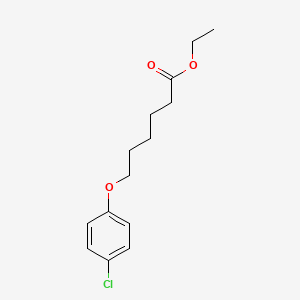

![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)
![2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid](/img/structure/B1374163.png)

